O-malonylcarnitine
Overview
Description
O-malonylcarnitine is a derivative of carnitine, specifically an O-acylcarnitine, where the acyl group is malonyl. It is a metabolite that plays a significant role in fatty acid metabolism. The compound has the molecular formula C10H17NO6 and is involved in various metabolic pathways, particularly those related to fatty acid oxidation and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-malonylcarnitine can be synthesized through the esterification of malonic acid with carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: O-malonylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malonyl-CoA, which is a key intermediate in fatty acid biosynthesis.
Reduction: Reduction reactions can convert it back to carnitine and malonic acid.
Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield carnitine and malonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products:
Oxidation: Malonyl-CoA
Reduction: Carnitine and malonic acid
Substitution: Carnitine and malonic acid
Scientific Research Applications
O-malonylcarnitine has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry for the analysis of acylcarnitines in biological samples.
Biology: It serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation.
Medicine: Elevated levels of this compound in blood can indicate metabolic diseases such as malonic aciduria. It is also studied for its role in energy metabolism and mitochondrial function.
Industry: this compound is used in the development of diagnostic assays for newborn screening and metabolic profiling
Mechanism of Action
O-malonylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound regulates the rate of fatty acid oxidation and energy production. This inhibition is particularly important in tissues with high energy demands, such as the heart and skeletal muscles .
Comparison with Similar Compounds
Malonyl-CoA: Both compounds are involved in fatty acid metabolism, but malonyl-CoA is a coenzyme A derivative, whereas O-malonylcarnitine is a carnitine ester.
Acetylcarnitine: Similar to this compound, acetylcarnitine is an acylcarnitine but with an acetyl group instead of a malonyl group. It plays a role in transporting acetyl groups into the mitochondria.
Propionylcarnitine: Another acylcarnitine with a propionyl group, involved in the metabolism of odd-chain fatty acids
Uniqueness: this compound is unique due to its specific role in inhibiting CPT1 and regulating fatty acid oxidation. This makes it a crucial metabolite for maintaining energy homeostasis, particularly under conditions where fatty acid metabolism is disrupted .
Properties
IUPAC Name |
3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBLKBZJBJFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135139 | |
Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853728-01-5 | |
Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853728-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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